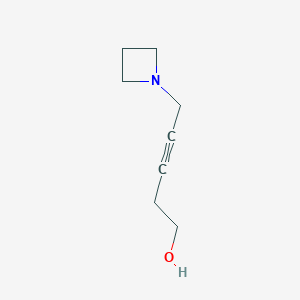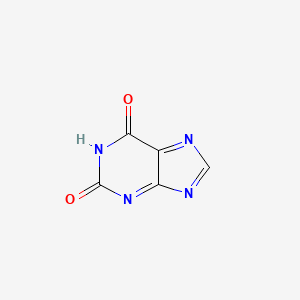![molecular formula C8H10N2O B11924003 3-Methyl-6,7-dihydropyrrolo[1,2-c]pyrimidin-1(5h)-one CAS No. 92224-32-3](/img/structure/B11924003.png)
3-Methyl-6,7-dihydropyrrolo[1,2-c]pyrimidin-1(5h)-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-Methyl-6,7-dihydropyrrolo[1,2-c]pyrimidin-1(5H)-one is a heterocyclic compound that belongs to the pyrrolopyrimidine family. This compound is of significant interest in medicinal chemistry due to its potential biological activities and its structural similarity to naturally occurring alkaloids.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-Methyl-6,7-dihydropyrrolo[1,2-c]pyrimidin-1(5H)-one typically involves the cyclization of pyrrole derivatives with appropriate reagents. One common method involves the reaction of pyrrole with formamide under acidic conditions to form the pyrimidine ring . Another approach includes the use of substituted pyrroles and aldehydes in the presence of a catalyst to achieve the desired cyclization .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented, but they likely involve scalable versions of the laboratory synthesis methods. This includes optimizing reaction conditions, such as temperature, pressure, and the use of continuous flow reactors to increase yield and efficiency.
化学反应分析
Types of Reactions
3-Methyl-6,7-dihydropyrrolo[1,2-c]pyrimidin-1(5H)-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert it into dihydropyrrolo derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups at various positions on the pyrimidine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like halogens, alkyl halides, and organometallic compounds are employed under appropriate conditions.
Major Products
The major products formed from these reactions include N-oxides, reduced dihydropyrrolo derivatives, and various substituted pyrrolopyrimidines, depending on the reagents and conditions used.
科学研究应用
3-Methyl-6,7-dihydropyrrolo[1,2-c]pyrimidin-1(5H)-one has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: This compound is studied for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
作用机制
The mechanism of action of 3-Methyl-6,7-dihydropyrrolo[1,2-c]pyrimidin-1(5H)-one involves its interaction with specific molecular targets, such as enzymes and receptors. It can inhibit enzyme activity by binding to the active site or allosteric sites, thereby modulating the enzyme’s function . The compound’s structure allows it to fit into the binding pockets of various proteins, influencing their activity and leading to potential therapeutic effects.
相似化合物的比较
Similar Compounds
6,7-Dihydro-5H-pyrrolo[1,2-b][1,2,4]triazole: This compound shares a similar core structure but differs in the nitrogen arrangement and functional groups.
7-Hydroxy-5-methyl-[1,2,4]triazolo[1,5-a]pyrimidine: Another related compound with a different substitution pattern and additional hydroxyl group.
Uniqueness
3-Methyl-6,7-dihydropyrrolo[1,2-c]pyrimidin-1(5H)-one is unique due to its specific substitution pattern and the presence of a methyl group at the 3-position. This structural feature contributes to its distinct chemical reactivity and potential biological activity, making it a valuable compound for research and development in various scientific fields.
属性
CAS 编号 |
92224-32-3 |
|---|---|
分子式 |
C8H10N2O |
分子量 |
150.18 g/mol |
IUPAC 名称 |
3-methyl-6,7-dihydro-5H-pyrrolo[1,2-c]pyrimidin-1-one |
InChI |
InChI=1S/C8H10N2O/c1-6-5-7-3-2-4-10(7)8(11)9-6/h5H,2-4H2,1H3 |
InChI 键 |
LWWUZOPQMSFDHY-UHFFFAOYSA-N |
规范 SMILES |
CC1=NC(=O)N2CCCC2=C1 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。









![7-Aminospiro[2.5]oct-6-EN-5-one](/img/structure/B11923955.png)



![6-Methyl-5H-imidazo[4,5-b]pyridin-5-one](/img/structure/B11923977.png)


